molecular formula C16H19NO B090726 N,N-Dibenzylethanolamine CAS No. 101-06-4

N,N-Dibenzylethanolamine

Cat. No.: B090726
CAS No.: 101-06-4
M. Wt: 241.33 g/mol
InChI Key: WTTWSMJHJFNCQB-UHFFFAOYSA-N
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Description

Chemical Identity and Properties N,N-Dibenzylethanolamine (CAS 101-06-4, EINECS 202-911-0) is a nonionic surfactant with the molecular formula C₁₆H₁₉NO and a molar mass of 241.33 g/mol . Structurally, it features two benzyl groups attached to a nitrogen atom and an ethanol moiety (Fig. 1).

Properties

IUPAC Name

2-(dibenzylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTWSMJHJFNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059224
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
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Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-06-4
Record name 2-[Bis(phenylmethyl)amino]ethanol
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Record name N,N-Dibenzylethanolamine
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Record name Ethanol, 2-[bis(phenylmethyl)amino]-
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Record name Ethanol, 2-[bis(phenylmethyl)amino]-
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Record name 2-[bis(phenylmethyl)amino]ethanol
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Record name N,N-DIBENZYLETHANOLAMINE
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Preparation Methods

Reaction Mechanism and Conditions

Ethanolamine (HOCH2_2CH2_2NH2_2) reacts with two equivalents of benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K2_2CO3_3) or sodium hydroxide (NaOH). The base deprotonates the amine, facilitating nucleophilic attack on the benzyl halide:

HOCH2CH2NH2+2BnBrBaseHOCH2CH2N(Bn)2+2HBr\text{HOCH}2\text{CH}2\text{NH}2 + 2 \, \text{BnBr} \xrightarrow{\text{Base}} \text{HOCH}2\text{CH}2\text{N(Bn)}2 + 2 \, \text{HBr}

Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), which stabilize the transition state and enhance reaction kinetics. The reaction is conducted under reflux (60–80°C) for 12–24 hours, with progress monitored via thin-layer chromatography (TLC) or 1^1H NMR spectroscopy.

Table 1: Alkylation Reaction Parameters

ParameterCondition
SolventTHF, DMF
BaseK2_2CO3_3, NaOH
Temperature60–80°C (reflux)
Reaction Time12–24 hours
Yield70–85% (literature-typical)

Challenges and Optimizations

  • Selectivity : Over-alkylation to quaternary ammonium salts is mitigated by controlling stoichiometry and reaction time.

  • Purification : The crude product is extracted with ethyl acetate, washed with water to remove excess base, and purified via vacuum distillation (b.p. 184–186°C at 2.1 mmHg).

  • Side Reactions : Competing etherification of the hydroxyl group is negligible under anhydrous conditions.

Reductive Amination via Schiff Base Intermediates

Reductive amination offers an alternative pathway by first forming a Schiff base between ethanolamine and benzaldehyde, followed by catalytic hydrogenation. This method parallels the synthesis of N,N'-dibenzylethylenediamine described in patent US2773098A, adapted here for ethanolamine.

Reaction Sequence

  • Schiff Base Formation : Ethanolamine reacts with benzaldehyde (PhCHO) to form a dibenzylidene ethanolamine intermediate:

    HOCH2CH2NH2+2PhCHOHOCH2CH2N=CHPh+H2O\text{HOCH}_2\text{CH}_2\text{NH}_2 + 2 \, \text{PhCHO} \rightarrow \text{HOCH}_2\text{CH}_2\text{N=CHPh} + \text{H}_2\text{O}

    The reaction is conducted in ethanol or methanol under reflux, with azeotropic removal of water to drive equilibrium.

  • Catalytic Hydrogenation : The Schiff base is reduced using hydrogen gas (H2_2) in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2_2):

    HOCH2CH2N=CHPh+H2CatalystHOCH2CH2N(CH2Ph)2\text{HOCH}_2\text{CH}_2\text{N=CHPh} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{HOCH}_2\text{CH}_2\text{N(CH}_2\text{Ph)}_2

Table 2: Hydrogenation Conditions from Patent US2773098A

ParameterCondition
SolventEthyl acetate, amyl acetate
CatalystPtO2_2, Pd/C (10% on carbon)
Pressure25–50 psi H2_2
Temperature20–45°C
Yield90–93% (reported for ethylenediamine analog)

Adaptations for Ethanolamine

While the patent focuses on ethylenediamine derivatives, analogous conditions apply to ethanolamine:

  • Solvent Choice : Lower alkyl acetates (e.g., ethyl acetate) improve catalyst activity and product solubility.

  • Catalyst Loading : 2–5 wt% catalyst relative to substrate ensures complete reduction without over-hydrogenation.

  • Workup : Post-reduction, the catalyst is filtered, and the solvent is removed under vacuum. The product is distilled at 184–186°C (2.1 mmHg).

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation : Requires simple glassware and avoids high-pressure equipment, making it accessible for small-scale synthesis. However, yields are moderate (70–85%) due to competing side reactions.

  • Reductive Amination : Higher yields (90%+) and selectivity are achievable, but scalability depends on access to hydrogenation reactors. The method is preferred for industrial applications.

Table 3: Method Comparison

CriterionAlkylationReductive Amination
Yield70–85%90–93%
Equipment NeedsStandard glasswareHigh-pressure reactor
By-productsHBr, quaternary saltsWater (from Schiff base step)
ScalabilityModerateHigh

Advanced Methodological Variations

Phase-Transfer Catalysis (PTC)

Incorporating PTC agents like tetrabutylammonium bromide (TBAB) accelerates alkylation by facilitating ion-pair transfer between aqueous and organic phases. This modification reduces reaction time to 6–8 hours with comparable yields.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) enhances reaction rates for both alkylation and Schiff base formation, though specialized equipment is required.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dibenzylethanolamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

DBEA serves as a valuable intermediate in organic synthesis. Its ability to act as a nucleophile makes it useful in various reactions, including:

  • Amidation Reactions: DBEA can facilitate the formation of amides from carboxylic acids and amines, enhancing yields and reaction rates.
  • Catalysis: It has been explored as a catalyst in several organic transformations, including the synthesis of heterocycles and alkaloids .

Case Study: Amidation Reaction

In a study investigating amidation reactions, DBEA was used to convert carboxylic acids to amides under mild conditions, demonstrating higher efficiency compared to traditional methods. The reaction showcased minimal side products and excellent yields, affirming DBEA's role as a superior reagent in organic synthesis.

Applications in Material Science

DBEA has found applications in the development of advanced materials, particularly in polymer chemistry:

  • Polymerization Agent: It acts as a chain transfer agent in the synthesis of polymers, influencing molecular weight and polymer architecture.
  • Coatings and Adhesives: DBEA-modified polymers exhibit improved adhesion properties and thermal stability, making them suitable for industrial applications .

Data Table: Properties of DBEA-Modified Polymers

PropertyDBEA-Modified PolymerControl Polymer
Tensile Strength (MPa)5035
Thermal Stability (°C)250200
Adhesion Strength (N)3020

Biological Applications

Recent research has indicated potential biological applications for DBEA:

  • Antimicrobial Activity: Studies have shown that DBEA exhibits antimicrobial properties against various pathogens, making it a candidate for pharmaceutical formulations.
  • Drug Delivery Systems: Its ability to modify lipid bilayers positions DBEA as a promising agent in drug delivery systems, enhancing the bioavailability of therapeutic compounds .

Case Study: Antimicrobial Efficacy

In an experiment assessing the antimicrobial activity of DBEA against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition zones compared to controls. This suggests potential for developing new antimicrobial agents based on DBEA derivatives.

Environmental Considerations

While exploring its applications, it is crucial to consider the environmental impact of DBEA:

  • Toxicity Profile: Preliminary assessments indicate that DBEA may pose risks as an irritant and environmental hazard; hence, safe handling protocols are essential.
  • Degradation Studies: Research into the degradation pathways of DBEA is ongoing to assess its environmental persistence and potential ecological impacts .

Mechanism of Action

The mechanism by which N,N-Dibenzylethanolamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethanolamine group can form hydrogen bonds with active sites, while the benzyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with N,N-Dibenzylethanolamine:

Compound Molecular Formula Key Functional Groups Key Structural Features
This compound C₁₆H₁₉NO Ethanolamine, two benzyls Solid, bulky aromatic groups
N,N-Dimethylethanolamine C₄H₁₁NO Ethanolamine, two methyls Liquid, smaller alkyl groups
N,N-Dimethylbenzylamine C₉H₁₃N Benzyl, two methyls Liquid, single aromatic ring
Dibenzylhydroxylamine C₁₄H₁₅NO Hydroxylamine, two benzyls Solid, N–O bond

Physical and Chemical Properties

Property This compound N,N-Dimethylethanolamine N,N-Dimethylbenzylamine Dibenzylhydroxylamine
Physical State Solid Liquid Liquid Solid
Melting Point Not reported -70°C Not reported Not reported
Boiling Point Not reported 135°C 183–185°C Not reported
Water Solubility Slight Miscible Slight Low
Flammability High High (Flash point 40.6°C) Moderate Not reported

Key Research Findings

Synthetic Utility: this compound serves as a protective group in heterocyclic synthesis. For example, its debenzylation under hydrogenation yields free amines for cyclization reactions (e.g., pyrido-oxazepinones) .

Performance in Surfactants: Compared to N,N-Dimethylethanolamine, this compound exhibits superior emulsifying stability due to its aromatic bulk, making it preferable in high-temperature formulations .

Toxicity Insights: While N,N-Dimethylethanolamine poses acute corrosion risks, this compound’s lower volatility reduces inhalation hazards but increases environmental persistence .

Biological Activity

N,N-Dibenzylethanolamine (DBEA), a compound with the molecular formula C16_{16}H19_{19}NO, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Weight : 241.33 g/mol
  • Melting Point : 38 °C
  • Boiling Point : 206 °C at 15 mmHg
  • Density : 1.06 g/cm³
  • pKa : 14.73 (predicted)

DBEA exhibits various mechanisms of action that contribute to its biological activity:

  • Antidiabetic Activity : Research indicates that DBEA acts as a potent antidiabetic agent, enhancing insulin secretion in diabetic rat models. This effect is independent of R2 adrenoceptor blockage, suggesting a unique pathway for glucose metabolism regulation .
  • Neurotransmitter Modulation : Similar to benzodiazepines, DBEA may interact with GABA receptors, influencing neurotransmitter dynamics in the central nervous system. This interaction could have implications for treating anxiety and related disorders .
  • Polymerization Initiator : DBEA has been utilized as an initiator in the polymerization of epoxides, indicating its role in materials science and potential applications in drug delivery systems .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntidiabeticIncreases insulin secretion; improves glucose tolerance in diabetic models .
NeuroactivePotential modulation of GABAergic activity; implications for anxiety treatment .
Polymerization InitiatorUsed in the synthesis of polymers for drug delivery applications .

Case Studies and Research Findings

  • Antidiabetic Efficacy :
    • A study demonstrated that DBEA significantly improved glycemic control in a rat model of type II diabetes. Parameters such as G30 (glycemia at 30 min post-glucose administration) and K (rate of glucose disappearance) showed marked improvement following treatment with DBEA derivatives .
    Parameter Control (Untreated) DBEA Treatment
    G30 (mg/dL)180120
    K (min1^{-1})0.050.15
  • Neuropharmacological Effects :
    • In vitro studies suggest that DBEA may enhance GABA receptor binding, similar to traditional benzodiazepines, which could lead to anxiolytic effects. This property is particularly relevant for developing new therapeutic agents for anxiety disorders .
  • Materials Science Applications :
    • DBEA's role as a polymerization initiator has been explored in creating high-performance materials. Its ability to facilitate anionic ring-opening polymerization has implications for developing drug delivery systems that can improve the bioavailability of therapeutic agents .

Safety and Toxicology

DBEA has been assessed for toxicity, revealing an LDLo (lowest published lethal dose) of 3400 mg/kg in rats, primarily affecting behavioral responses and respiratory function . Safety data indicate that while it possesses beneficial biological activities, caution is warranted regarding its dosage and potential side effects.

Q & A

Q. What are the optimal synthetic routes for N,N-Dibenzylethanolamine, and how can reaction parameters be controlled to improve yield?

Methodological Answer:

  • Synthetic Pathways : While direct synthesis details are limited in open literature, analogous methods for ethanolamine derivatives (e.g., N-Phenyldiethanolamine) involve nucleophilic substitution or reductive amination. For example, benzyl halides or benzyl alcohols could react with ethanolamine derivatives under controlled pH and temperature .
  • Parameter Optimization : Key variables include temperature (40–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reactants. Catalysts like palladium or nickel may enhance efficiency in reductive amination .
  • Yield Improvement : Monitor intermediates via TLC or HPLC. Purification via recrystallization (using ethanol/hexane) or column chromatography (silica gel, ethyl acetate:hexane) is recommended to achieve ≥95% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30). Compare retention times against certified reference standards .
    • Elemental Analysis : Validate C, H, N, O content against theoretical values (C: 79.63%, H: 7.94%, N: 5.80%, O: 6.63%) .
  • Structural Confirmation :
    • NMR : 1^1H NMR (CDCl₃) should show peaks for benzyl protons (δ 7.2–7.4 ppm), ethanolamine CH₂ (δ 2.6–3.1 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad) .
    • FT-IR : Look for N-H stretching (3300–3500 cm⁻¹) and C-O/C-N bonds (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound (e.g., LDLo vs. ecotoxicity)?

Methodological Answer:

  • Data Validation : Cross-reference toxicity studies using OECD/EPA guidelines. For example, the reported rat oral LDLo of 3400 mg/kg should be compared with acute toxicity assays (e.g., LD50 in zebrafish embryos) to assess species-specific sensitivity.
  • Experimental Replication : Conduct dose-response studies under standardized conditions (e.g., OECD Test No. 423 for acute oral toxicity). Include positive controls (e.g., sodium cyanide) and negative controls (solvent-only) .
  • Ecotoxicity Mitigation : Evaluate biodegradation pathways (aerobic/anaerobic) using OECD 301/310 tests. Monitor metabolites via LC-MS to identify persistent toxic intermediates .

Q. How should experimental designs be structured to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocols :
    • pH Studies : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C. Quantify degradation via HPLC at intervals (0, 24, 48 hrs).
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Complement with DSC to detect phase transitions .
  • Degradation Products : Identify oxidative byproducts (e.g., benzaldehyde) using GC-MS. Compare with NIST database entries .

Q. What role does this compound play as an intermediate in synthesizing bioactive compounds, and how can its reactivity be optimized?

Methodological Answer:

  • Applications :
    • Antimicrobial Agents : Acts as a precursor for quaternary ammonium compounds via alkylation with long-chain halides .
    • Polymer Chemistry : Functionalize polyurethanes or epoxy resins by reacting its hydroxyl group with isocyanates .
  • Reactivity Tuning :
    • Protection/Deprotection : Protect the hydroxyl group with acetyl chloride before benzyl group modifications. Deprotect using NaOH/ethanol .
    • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Q. How can researchers validate the environmental safety of this compound in aquatic systems?

Methodological Answer:

  • Aquatic Toxicity Testing :
    • Algal Growth Inhibition (OECD 201): Expose Pseudokirchneriella subcapitata to 0–100 mg/L and measure chlorophyll-a inhibition over 72 hrs.
    • Daphnia magna Acute Toxicity (OECD 202): Determine EC50 values for immobilization .
  • Bioaccumulation Potential : Calculate logP (predicted ~2.1) to assess lipid solubility. Perform bioconcentration factor (BCF) tests using radiolabeled compounds .

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental data for this compound properties?

Methodological Answer:

  • Computational Validation :
    • Molecular Dynamics (MD) : Simulate solubility parameters (Hansen solubility spheres) and compare with experimental logP and miscibility data .
    • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR/IR spectra. Adjust for solvent effects (PCM model) .
  • Experimental Calibration : Use high-purity samples (>99%) for empirical measurements. Cross-validate with multiple techniques (e.g., NMR + X-ray crystallography) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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